3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate” is a complex organic molecule. It is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of numerous plant compounds . The compound also contains a methoxyphenyl group, which is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. While the exact structure of “this compound” is not provided, related compounds such as 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester have been studied . These studies provide valuable insights into the potential structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Phenolic compounds, which include “this compound”, have characteristic properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Scientific Research Applications
Antioxidant Activity
Studies have shown that derivatives of chromen-7-yl cinnamate, such as homoisoflavones isolated from Portulaca oleracea L., exhibit significant antioxidant activities. These compounds, including oleracone F, demonstrate scavenging activity in DPPH radical quenching assays, suggesting potential applications in preventing oxidative stress-related diseases (Xu Yang et al., 2018).
Catalytic Applications
Cinnamate derivatives have been used as substrates in catalytic processes, such as the methoxycarbonylation of alkynes. This process yields unsaturated esters with high activity and selectivity, indicating the utility of cinnamate derivatives in synthetic organic chemistry and potentially in the production of pharmaceuticals and fine chemicals (A. A. Núñez Magro et al., 2010).
Synthesis of Aromatic Carbamates
Condensation reactions involving chromen-2-one derivatives have been utilized to synthesize aromatic carbamates. These reactions highlight the versatility of cinnamate and chromenone derivatives in organic synthesis, leading to compounds with potential biological activities (A. V. Velikorodov et al., 2014).
Spirocyclic Compounds Synthesis
The oxidative treatment of ethyl 2-aryl cinnamates has facilitated the formation of spirocyclic compounds. This research underscores the role of cinnamate derivatives in generating complex molecular architectures, which could find applications in drug discovery and development (M. Schubert et al., 2016).
Antimicrobial Activity
Certain cinnamate and chromen-2-one derivatives have demonstrated significant antibacterial activities. The synthesis and characterization of these compounds underline their potential as lead molecules for developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (A. Behrami, Florent Dobroshi, 2019).
Mechanism of Action
Target of Action
Related compounds such as eugenol compounds have shown significant affinity for breast cancer receptors
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes at the molecular level . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Related compounds such as cinnamic acid derivatives are known to be involved in various physiological processes in plants
Result of Action
Related compounds have shown potential anti-cancer effects
Action Environment
Factors such as temperature, light, and ph are known to affect the stability and efficacy of similar compounds .
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c1-28-22-10-6-5-9-19(22)21-16-29-23-15-18(12-13-20(23)25(21)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCAXZMVWODLMH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.